5-(difluoromethyl)pyridin-3-ol
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Overview
Description
5-(difluoromethyl)pyridin-3-ol is an organic compound that has gained increasing attention in scientific research and industry. This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridin-3-ol using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide . The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(difluoromethyl)pyridin-3-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylpyridine N-oxide.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The hydroxyl group in the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Difluoromethylpyridine N-oxide.
Reduction: 5-(methyl)pyridin-3-ol.
Substitution: Various halogenated or alkylated pyridine derivatives.
Scientific Research Applications
5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(chloromethyl)pyridin-3-ol: Contains a chloromethyl group instead of a difluoromethyl group.
5-(methyl)pyridin-3-ol: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
5-(difluoromethyl)pyridin-3-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced hydrogen bonding capability. These properties can influence the compound’s reactivity and biological activity, making it a valuable molecule in various research and industrial applications .
Properties
CAS No. |
1393541-20-2 |
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Molecular Formula |
C6H5F2NO |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
5-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-5(10)3-9-2-4/h1-3,6,10H |
InChI Key |
ZMRGSVJWMKILDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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